Molecular Weight and Heavy Atom Count Differentiate the Target Compound from the Non‑Brominated and Shorter‑Chain Analogs
The molecular weight (371.18 g·mol⁻¹) and heavy‑atom count (22) of the target compound place it within the oral drug‑like space (Rule of 5: MW <500 Da) while remaining significantly heavier than its closest in‑class comparators. This difference directly impacts passive permeability and solubility, two parameters that guide early‑stage lead selection [REFS‑1].
| Evidence Dimension | Molecular weight, molecular formula, and heavy‑atom count |
|---|---|
| Target Compound Data | MW 371.18 g·mol⁻¹; C14H15BrN2O5; 22 heavy atoms |
| Comparator Or Baseline | Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2206608‑16‑2): MW 313.15 g·mol⁻¹, C12H13BrN2O3, 18 heavy atoms; Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1803573‑09‑2): MW 292.29 g·mol⁻¹, C14H16N2O5, 21 heavy atoms; Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198‑69‑1): MW 269.09 g·mol⁻¹, C10H9BrN2O2, 15 heavy atoms. |
| Quantified Difference | Target compound is 58.0 Da heavier than the 8‑ethoxy analog, 78.9 Da heavier than the non‑brominated 8‑(2‑ethoxy‑2‑oxoethoxy) analog, and 102.1 Da heavier than the 8‑unsubstituted analog. |
| Conditions | Calculated from molecular formulae; MW values confirmed by vendor COA (MolCore, purity ≥98 %) [REFS‑2]. |
Why This Matters
Higher MW and additional hydrogen‑bond acceptors/ester group can reduce passive permeability and aqueous solubility, requiring formulation strategies that are not necessary for lighter analogs – a critical consideration in early ADMET triage.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1‑3), 3–26. View Source
